molecular formula C15H12ClN3O3S B237234 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide

Katalognummer B237234
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: HSBYJZRBOCQPFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide, also known as CMTM-8, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves the inhibition of several signaling pathways that are involved in tumor growth and immune system modulation. The compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the growth and survival of cancer cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, the compound has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. The compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its ability to inhibit tumor growth and modulate the immune system. The compound has been shown to exhibit significant antitumor activity and has been shown to be effective in preclinical studies. However, one of the limitations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. One direction is to further investigate the mechanism of action of the compound and its effects on different signaling pathways. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. In addition, the compound could be further modified to improve its solubility and bioavailability. Finally, the compound could be tested in combination with other drugs to determine its potential for use in combination therapy.

Synthesemethoden

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves a multi-step process that has been described in detail in several research papers. The synthesis starts with the reaction of 5-chloro-2,1,3-benzothiadiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. The purity of the compound is usually confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy. Several research papers have reported the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.

Eigenschaften

Produktname

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide

Molekularformel

C15H12ClN3O3S

Molekulargewicht

349.8 g/mol

IUPAC-Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H12ClN3O3S/c1-21-9-5-8(6-10(7-9)22-2)15(20)17-13-11(16)3-4-12-14(13)19-23-18-12/h3-7H,1-2H3,(H,17,20)

InChI-Schlüssel

HSBYJZRBOCQPFP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.